Acetylaminofluorene-dG

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

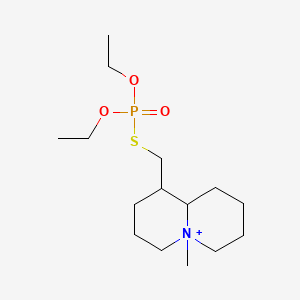

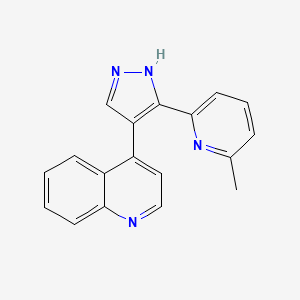

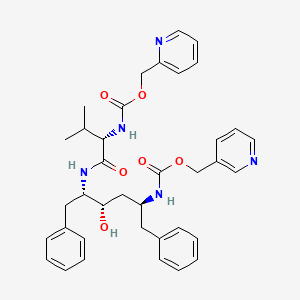

Acetylaminofluorene-dG is a carcinogenic adduct which covalently binds DNA bases and promotes mutagenesis near the adduct site.

科研应用

Scientific Research Applications of Acetylaminofluorene-dG

Mutagenesis and DNA Adduct Formation

Acetylaminofluorene-dG is known for its involvement in the formation of DNA adducts and its role in mutagenesis. The carcinogen 2-acetylaminofluorene is metabolically activated in cells and reacts with DNA to form various DNA adducts. Among these, 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N(2)-AAF) is particularly significant. This adduct is not the most abundant but persists in tissues and contributes to the mutational spectra observed in AAF-induced mutagenesis. Pol eta, a DNA polymerase, may play a role in this process, suggesting its contribution to mutagenesis through translesion synthesis (Yasui et al., 2004).

Structural Insights and DNA Replication

Acetylaminofluorene-dG, particularly its derivatives like N-(2'-deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-AAF), has profound effects on DNA replication. Crystal structures of bacteriophage T7 DNA polymerase replication complexes with dG-AAF suggest that this adduct can block replication more strongly than its deacetylated counterpart. The structures also provide insights into why dG-AAF poses a stronger block to DNA synthesis, potentially explaining the mechanisms of frameshift mutagenesis during replication bypass of a dG-AAF adduct (Dutta et al., 2004).

Conformational Studies and DNA Adduct Interaction

Conformational studies of acetylaminofluorene-dG and its interaction with DNA suggest a preferential anti conformation for aminofluorene-modified guanosine and a syn conformation for acetylaminofluorene-modified guanosine. These conformations are believed to be stabilized by intramolecular hydrogen bonding, influencing the interaction of these adducts with DNA (Leng et al., 1980).

Insights into Frameshift Mutagenesis

Acetylaminofluorene-dG adducts like dG-AAF are known to induce frameshift mutations. The stability of bulged-out slipped mutagenic intermediates (SMIs) formed during translesion synthesis may be directly related to deletion mutations. Spectroscopic, thermodynamic, and molecular dynamics studies of AAF-modified DNA duplexes provide insights into the structural and conformational basis of various dG-AAF-induced SMIs and the induction of frameshift mutations (Sandineni et al., 2013).

性质

CAS 编号 |

37819-60-6 |

|---|---|

产品名称 |

Acetylaminofluorene-dG |

分子式 |

C25H24N6O5 |

分子量 |

488.5 g/mol |

IUPAC 名称 |

N-[2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]-N-(9H-fluoren-2-yl)acetamide |

InChI |

InChI=1S/C25H24N6O5/c1-12(33)30(15-6-7-17-14(9-15)8-13-4-2-3-5-16(13)17)25-27-21-22(28-24(26)29-23(21)35)31(25)20-10-18(34)19(11-32)36-20/h2-7,9,18-20,32,34H,8,10-11H2,1H3,(H3,26,28,29,35)/t18-,19+,20+/m0/s1 |

InChI 键 |

QHNMSPBQWLPAMP-XUVXKRRUSA-N |

手性 SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)NC(=NC5=O)N |

SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N |

规范 SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4C6CC(C(O6)CO)O)NC(=NC5=O)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Acetylaminofluorene-dG; dG-8-AAF; 8-AAF-dG; 8 AAF-dG; 8-AAF dG |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-[(5R)-6-[[(2S)-1-[[(2S,5R)-5-acetamido-2-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-naphthalen-2-yl-4-oxohexanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-6-oxohexyl]pyridine-3-carboxamide](/img/structure/B1664252.png)

![N-[(5R)-5-amino-6-[[(2S)-1-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-[3-(4-fluorophenyl)propanoylamino]-3-naphthalen-1-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide](/img/structure/B1664253.png)

![3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide](/img/structure/B1664259.png)

![4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B1664267.png)

![13-(Dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664268.png)